molecular formula C12H16F2N2O B1419837 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine CAS No. 1094308-87-8

1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine

Cat. No.: B1419837
CAS No.: 1094308-87-8
M. Wt: 242.26 g/mol
InChI Key: WDOFOKCKINDSCH-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine is a piperidine-based compound of significant interest in medicinal chemistry research. With the molecular formula C12H16F2N2O and a molecular weight of 242.27 g/mol, it serves as a valuable chemical scaffold . Piperidine derivatives are fundamental building blocks in the development of novel pharmacological agents, particularly in the exploration of synthetic opioid analgesics like fentanyl and its analogues, where the 4-anilinopiperidine structure is a key synthetic intermediate . Researchers utilize this compound to study structure-activity relationships (SAR), aiming to develop new chemical entities with targeted biological activities . The difluoromethoxy moiety on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a crucial point of investigation for optimizing pharmacokinetic profiles . This product is offered in high purity and is intended for laboratory research applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with care, as it may pose health hazards. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information .

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O/c13-12(14)17-11-3-1-10(2-4-11)16-7-5-9(15)6-8-16/h1-4,9,12H,5-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOFOKCKINDSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Methodologies:

Specific Preparation Routes

Synthesis via Aromatic Substitution and Cross-Coupling

Research indicates that the initial step involves functionalizing a phenyl precursor with a difluoromethoxy group, often through nucleophilic substitution on a suitable leaving group:

Ar–X + (Difluoromethoxy)– nucleophile → Ar–O–CF2H

Subsequently, the phenyl derivative undergoes Suzuki or Buchwald-Hartwig coupling with a piperidine derivative to form the core structure:

Step Reagents & Conditions Description
1 NBS, DMF, 0°C Bromination of phenyl ring at para-position
2 SEMCl, Cs2CO3, DMF, r.t. Protection of phenolic hydroxyl if needed
3 Cross-coupling (Pd catalyst, arylboronic acid or amine) Formation of the phenyl-piperidine linkage
4 Nucleophilic substitution with difluoromethylating agent Introduction of the difluoromethoxy group

Representative Reaction Scheme

A typical synthetic route can be summarized as follows:

Step 1: Bromination of phenyl ring → para-bromophenyl intermediate
Step 2: Nucleophilic substitution with difluoromethoxy reagent → para-(Difluoromethoxy)phenyl derivative
Step 3: Cross-coupling with piperidine derivative → phenyl-piperidine intermediate
Step 4: Reductive amination or nucleophilic substitution to introduce the amino group at the 4-position of piperidine

Data Table of Typical Reagents and Conditions

Step Reagents Conditions Purpose
Aromatic halogenation NBS, DMF 0°C to room temperature Para-bromination of phenyl ring
Difluoromethoxy introduction Chlorodifluoroacetate, Cu catalyst 80–120°C CF2H group installation
Cross-coupling Pd(PPh3)4, arylboronic acid Reflux, inert atmosphere Formation of phenyl-piperidine bond
Amine formation Reductive amination reagents Mild heating, catalytic hydrogenation Piperidine core synthesis

Research Findings and Optimization

Recent studies emphasize the importance of optimizing catalytic conditions to maximize yield and selectivity:

  • Use of palladium catalysts with phosphine ligands enhances cross-coupling efficiency.
  • Base selection (e.g., Cs2CO3, K3PO4) significantly influences the nucleophilic substitution steps.
  • Temperature control is critical to prevent side reactions, especially during difluoromethoxylation.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted piperidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring with a difluoromethoxy substituent on the phenyl group. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Medicinal Chemistry Applications

  • Phosphodiesterase Inhibition :
    • Compounds similar to 1-[4-(difluoromethoxy)phenyl]piperidin-4-amine have been investigated as phosphodiesterase inhibitors, particularly targeting phosphodiesterase 4 (PDE4). PDE4 is involved in the hydrolysis of cyclic AMP, making it a target for anti-inflammatory agents. Studies indicate that derivatives exhibit submicromolar IC50 values against PDE4, showcasing their potential in treating inflammatory diseases .
  • Antitrypanosomal Activity :
    • Research has explored the use of piperidine derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds were evaluated for their efficacy in inhibiting the growth of the parasite, with structure-activity relationship (SAR) studies indicating that modifications to the piperidine core can enhance potency .
  • Central Nervous System Disorders :
    • The compound's structural attributes suggest potential applications in developing treatments for central nervous system disorders. Its interaction with G protein-coupled receptors (GPCRs) has been a focus, with studies indicating that similar compounds can act as allosteric modulators .

Table 1: Summary of Biological Assays

Assay TypeEfficacyConcentration (µM)Reference
PDE4 InhibitionSubmicromolar IC50<0.5
Antitrypanosomal ActivitySignificant inhibition1 - 10
GPCR ModulationEffective modulation0.1 - 1

Case Studies and Research Findings

  • Phosphodiesterase Inhibition :
    • A study demonstrated that certain piperidine derivatives exhibited potent inhibition of PDE4 with selectivity over other phosphodiesterases. The most effective compounds showed IC50 values in the low nanomolar range, indicating their potential as therapeutic agents for inflammatory conditions .
  • Antitrypanosomal Efficacy :
    • In vitro evaluations revealed that derivatives of this compound displayed significant activity against Trypanosoma brucei. The SAR analysis highlighted that modifications to the phenyl and piperidine moieties could enhance efficacy against the parasite while minimizing cytotoxicity to human cells .
  • CNS Applications :
    • Research into GPCR modulation has identified potential pathways through which these compounds could exert neuroprotective effects. Studies involving similar structures have shown promise in addressing conditions such as depression and anxiety disorders by modulating neurotransmitter systems .

Mechanism of Action

The mechanism by which 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular properties. Key analogs include:

Table 1: Substituent Comparison
Compound Name Substituent Molecular Formula Molecular Weight LogP* (Predicted)
1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine 4-(Difluoromethoxy)phenyl C₁₂H₁₆F₂N₂O 254.27 2.1
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine 3-(Trifluoromethyl)phenyl C₁₃H₁₇F₃N₂ 258.29 2.8
1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine 4-(Trifluoromethoxy)phenyl C₁₂H₁₅F₃N₂O 268.25 2.5
1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-4-amine 5-Fluoro-2-methylphenyl C₁₃H₁₇FN₂ 222.29 1.9
1-{[4-(Dimethylamino)phenyl]methyl}piperidin-4-amine 4-(Dimethylamino)phenyl C₁₄H₂₃N₃ 233.35 1.7

*LogP values estimated using ChemDraw software.

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy (–OCF₃) and trifluoromethyl (–CF₃) groups increase lipophilicity (higher LogP) compared to difluoromethoxy (–OCF₂H) .

Stability and Reactivity

  • Oxidation Sensitivity : Piperidin-4-amine derivatives with electron-rich aryl groups (e.g., 4-methoxy) are prone to oxidative degradation, as seen in studies of 1-[(4-chlorophenyl)methyl]piperidin-4-amine .
  • Acid-Base Behavior : The amine group (pKa ~10.5) facilitates salt formation (e.g., dihydrochloride salts in ) for improved solubility .

Biological Activity

1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}F2_2N2_2O. The structural features include:

  • A piperidine ring, which is known for its ability to engage in various biological interactions.
  • A difluoromethoxy group that enhances lipophilicity and potentially increases binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may function as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in regulating cyclic AMP levels within cells. This inhibition can lead to anti-inflammatory effects and modulation of various signaling pathways .

Biological Activity Overview

This compound has demonstrated several biological activities:

1. Anti-inflammatory Effects
Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting PDE enzymes. The inhibition of PDE4 leads to increased levels of cyclic AMP, which can reduce inflammation and modulate immune responses .

2. Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its structural similarity to known antimicrobial agents indicates potential efficacy against multidrug-resistant organisms .

3. Antitumor Activity
Research has indicated that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of tumor cell proliferation through modulation of signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Structural ModificationBiological ActivityNotes
Addition of electron-withdrawing groupsIncreased potency against PDE4Enhances binding affinity
Variation in piperidine substituentsAltered cytotoxicity profilesDifferent substituents can enhance selectivity
Modifications to the difluoromethoxy groupChanges in solubility and permeabilityCritical for bioavailability

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of similar compounds on human macrophages. The results indicated a significant reduction in pro-inflammatory cytokines following treatment with PDE inhibitors, suggesting a similar potential for this compound .

Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines revealed that compounds structurally related to this compound exhibited dose-dependent cytotoxicity. These findings highlight the importance of further investigation into its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine, and how can reaction conditions be optimized for academic-scale synthesis?

Answer: The synthesis typically involves alkylation or reductive amination strategies. A common approach is the alkylation of piperidin-4-amine derivatives with 4-(difluoromethoxy)phenyl-containing electrophiles (e.g., aryl halides) under basic conditions. For example, sodium hydride or potassium carbonate in polar aprotic solvents like acetonitrile can facilitate the reaction . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to electrophile) and temperature (60–80°C) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. For scalability, catalytic methods (e.g., Pd-mediated coupling) may reduce costs .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the piperidine ring structure and substituents. The difluoromethoxy group (-OCF₂H) shows distinct ¹⁹F NMR signals at δ -80 to -85 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₅F₂N₂O: 265.11).
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity and degradation products .

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer: This compound serves as a precursor for:

  • Antimicrobial agents: Analogues with piperidin-4-amine scaffolds inhibit hemozoin formation in Plasmodium species, suggesting antimalarial potential .
  • CNS-targeting molecules: Structural similarity to arylpiperidines (e.g., fentanyl derivatives) implies utility in neurotransmitter receptor studies .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s stability under oxidative conditions, and what degradation pathways should be considered?

Answer: The difluoromethoxy group (-OCF₂H) is susceptible to oxidative cleavage, as shown in permanganate-mediated reactions. Kinetic studies (UV-Vis spectroscopy) reveal pseudo-first-order degradation in acidic conditions (pH 3–5), forming 4-aminopiperidine and difluoromethoxy-quinone derivatives . Stabilization strategies include:

  • pH control: Buffering near neutral pH (7–8) reduces oxidation rates.
  • Antioxidants: Adding ascorbic acid (1–5 mol%) inhibits radical-mediated pathways .

Q. What structure-activity relationship (SAR) insights exist for analogues of this compound in biological assays?

Answer:

  • Substituent position: The 4-(difluoromethoxy)phenyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration compared to methoxy or chloro analogues .
  • Piperidine modifications: N-alkylation (e.g., methyl, benzyl) reduces off-target receptor binding (e.g., σ receptors) while retaining affinity for opioid or dopamine transporters .
  • Bioisosteric replacements: Replacing the difluoromethoxy group with trifluoromethoxy (-OCF₃) increases metabolic stability but may reduce solubility .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved target selectivity?

Answer:

  • Density Functional Theory (DFT): Predicts electron density maps for the difluoromethoxy group, identifying nucleophilic attack sites .
  • Molecular docking: Simulates binding to target proteins (e.g., PfHRP-II for antimalarial activity). Docking scores correlate with IC₅₀ values in hemozoin inhibition assays .
  • ADMET prediction: Tools like SwissADME forecast bioavailability and toxicity, guiding substituent selection .

Q. How should researchers resolve contradictory data on the compound’s biological activity across different assays?

Answer:

  • Assay validation: Confirm target specificity using knockout cell lines or competitive binding assays (e.g., radioligand displacement ).
  • Metabolite profiling: LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
  • Dose-response curves: Re-evaluate EC₅₀ values under standardized conditions (pH, temperature) to isolate confounding factors .

Methodological Considerations

Q. What protocols are recommended for studying the compound’s reactivity in cross-coupling reactions?

Answer:

  • Buchwald-Hartwig amination: Use Pd₂(dba)₃/Xantphos catalyst with Cs₂CO₃ base in toluene (100°C, 12 h) to introduce aryl/heteroaryl groups at the piperidine nitrogen .
  • Reductive amination: React with aldehydes/ketones (e.g., 4-methoxybenzaldehyde) using NaBH₃CN in methanol (RT, 6 h) .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Co-crystallization: Use tartaric acid or camphorsulfonic acid to form stable salts .
  • Solvent screening: Test mixed solvents (e.g., dichloromethane/diethyl ether) for slow vapor diffusion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine
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1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine

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